3-(4-Chlorophenyl)quinuclidin-3-ol
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Overview
Description
3-(4-Chlorophenyl)quinuclidin-3-ol is a chemical compound with the molecular formula C13H16ClNO. It is a derivative of quinuclidin-3-ol, where a chlorine atom is substituted at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)quinuclidin-3-ol typically involves the reaction of quinuclidin-3-ol with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)quinuclidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)quinuclidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)quinuclidin-3-ol involves its interaction with specific molecular targets, such as cholinergic receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Quinuclidin-3-ol: The parent compound without the chlorine substitution.
3-(4-Bromophenyl)quinuclidin-3-ol: A similar compound with a bromine atom instead of chlorine.
3-(4-Methylphenyl)quinuclidin-3-ol: A derivative with a methyl group at the para position of the phenyl ring
Uniqueness
3-(4-Chlorophenyl)quinuclidin-3-ol is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications .
Properties
Molecular Formula |
C13H16ClNO |
---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H16ClNO/c14-12-3-1-10(2-4-12)13(16)9-15-7-5-11(13)6-8-15/h1-4,11,16H,5-9H2 |
InChI Key |
NUQMIXUUZJSLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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